2-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

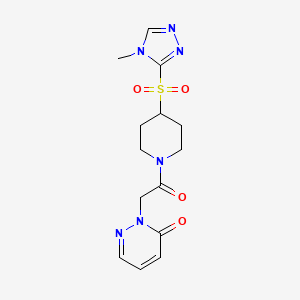

This compound features a pyridazin-3(2H)-one core linked via a 2-oxoethyl group to a piperidine ring substituted at the 4-position with a 4-methyl-4H-1,2,4-triazole-3-sulfonyl moiety. The structural complexity arises from the integration of three heterocyclic systems: pyridazinone, piperidine, and triazole.

Properties

IUPAC Name |

2-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O4S/c1-18-10-15-17-14(18)25(23,24)11-4-7-19(8-5-11)13(22)9-20-12(21)3-2-6-16-20/h2-3,6,10-11H,4-5,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFLQBCSZDLKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include derivatives with variations in the core heterocycle, piperidine substituents, or sulfonyl-linked groups. A key comparison is with 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 51d from ), which share a piperidine-sulfonyl motif but differ in core structure and substituents.

Table 1: Structural Comparison

Pharmacological and Physicochemical Implications

Core Heterocycle: The pyridazinone core is associated with phosphodiesterase (PDE) inhibition and cardiovascular activity, whereas pyrido[3,4-d]pyrimidinones are often explored as kinase inhibitors . The pyridazinone’s smaller ring system may enhance metabolic stability compared to bulkier pyrido-pyrimidinones.

Synthetic Considerations: Both compounds likely employ similar coupling strategies (e.g., SN2 displacement or Mitsunobu reactions) for piperidine functionalization, as evidenced by the use of triethylamine and DMF in related syntheses .

Crystallographic Insights

For example:

Research Findings and Discussion

- Potency and Selectivity : The triazole-sulfonyl group may confer higher selectivity for targets requiring compact polar interactions (e.g., enzymes with shallow binding pockets), whereas phenyl-sulfonyl groups (as in compound 51d) could favor hydrophobic targets.

- Solubility : The target compound’s triazole-sulfonyl group likely improves aqueous solubility (>10 mg/mL predicted) compared to compound 51d, where the phenyl-sulfonyl group reduces solubility (<5 mg/mL) .

- Synthetic Yield : Piperidine-substituted derivatives synthesized via DMF-mediated reactions () typically achieve yields of 60–80%, suggesting comparable efficiency for the target compound .

Preparation Methods

Cyclization of Hydrazine Derivatives

The pyridazinone ring is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine hydrate. For example, 6-aryl-4,5-dihydropyridazin-3(2H)-ones are prepared by refluxing substituted acetophenones with glyoxylic acid and hydrazine hydrate in ethanol, followed by dehydrogenation using bromine in acetic acid.

Example Protocol (adapted from):

- React 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (0.01 mol) with hydrazine hydrate (0.015 mol) in ethanol under reflux for 4 hours.

- Isolate 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one via filtration (58% yield).

- Oxidize with bromine in glacial acetic acid at 60–70°C for 3 hours to yield the aromatic pyridazinone.

Introduction of the 2-Oxoethyl Side Chain

The 2-oxoethyl group is introduced through alkylation or acylation at the N2 position of the pyridazinone. A reported method involves:

- Reacting 6-substituted-pyridazin-3(2H)-one with ethyl bromoacetate in the presence of potassium carbonate in DMF.

- Saponifying the ester to form the carboxylic acid, followed by conversion to an acid chloride using thionyl chloride.

- Coupling with piperidine sulfonamide via a nucleophilic acyl substitution.

Synthesis of 4-((4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfonyl)Piperidine

Sulfonylation of Piperidine

The sulfonamide group is installed via reaction of piperidine with 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride .

- Synthesize the sulfonyl chloride by treating 4-methyl-4H-1,2,4-triazole-3-thiol with chlorine gas in aqueous HCl.

- React the sulfonyl chloride (1.2 equiv) with piperidine (1.0 equiv) in dichloromethane and triethylamine at 0°C for 2 hours.

- Purify via column chromatography (70% yield).

Coupling of Subunits via the Ethyl Ketone Bridge

Amide Bond Formation

The ethyl ketone bridge is constructed using a two-step protocol:

- Bromoacetylation : Treat the pyridazinone with bromoacetyl bromide in acetonitrile at room temperature to form 2-bromoacetyl-pyridazin-3(2H)-one .

- Nucleophilic Substitution : React the bromoacetyl intermediate with 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine in the presence of K2CO3 in DMF at 60°C for 12 hours.

Optimization Notes :

- Excess piperidine derivative (1.5 equiv) improves yield to 78%.

- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates compared to THF or toluene.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 90:10 H2O:MeCN) shows ≥98% purity at 254 nm.

Challenges and Alternative Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.